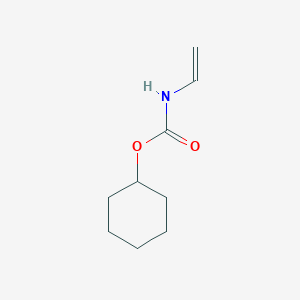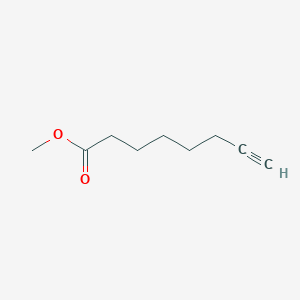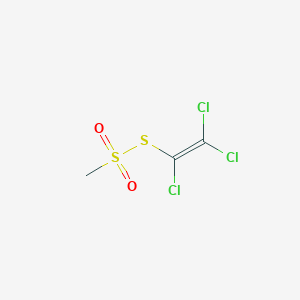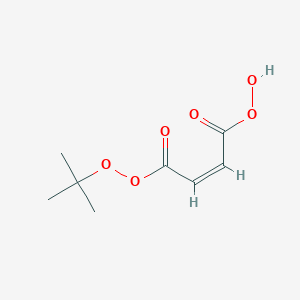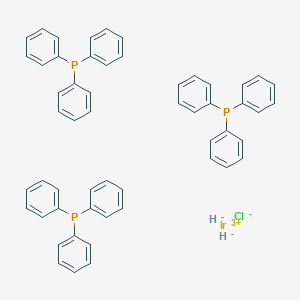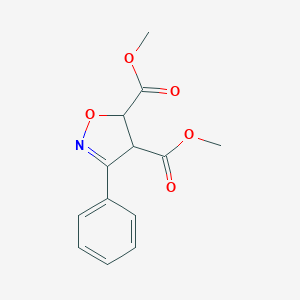
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane, also known as O,O-Diethyl O-(1,2,2-trimethylpropyl) phosphorothioate, is a chemical compound with the molecular formula C10H23O3PS and a molecular weight of 254.33 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .
Méthodes De Préparation
The synthesis of 3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane involves the reaction of diethyl phosphorochloridothioate with 1,2,2-trimethylpropanol under controlled conditions . The reaction typically requires a solvent such as toluene and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphorothioates.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorothioate compounds.
Biology: It is studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of enzyme inhibition.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests
Mécanisme D'action
The mechanism of action of 3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, leading to a decrease in the metabolic activity of the target organism . The molecular targets include enzymes involved in the synthesis of essential biomolecules, and the pathways affected are those related to energy production and cellular metabolism .
Comparaison Avec Des Composés Similaires
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane can be compared with other phosphorothioate compounds such as:
O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate: Similar in structure but with different substituents on the phosphorothioate group.
O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate: Known for its use as an insecticide.
O,O-Diethyl O-(4-nitrophenyl) phosphorothioate: Another insecticide with a different aromatic substituent
Propriétés
Numéro CAS |
16211-06-6 |
|---|---|
Formule moléculaire |
C10H23O3PS |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O3PS/c1-7-11-14(15,12-8-2)13-9(3)10(4,5)6/h9H,7-8H2,1-6H3 |
Clé InChI |
XVIZOHJLBFSEDC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
SMILES canonique |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)
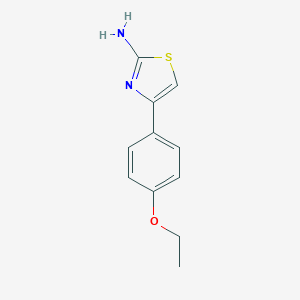
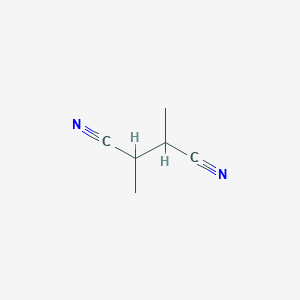
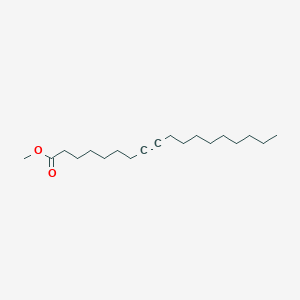
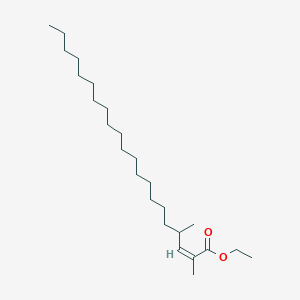
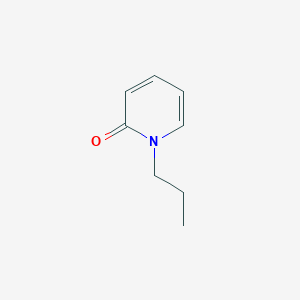
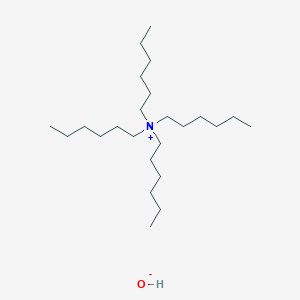
![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)
